molecular formula C16H21NO2 B13430822 [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester

[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester

Cat. No.: B13430822
M. Wt: 259.34 g/mol
InChI Key: YUMUSCBAOZYAIX-YJNKXOJESA-N
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Description

The compound [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester is a tropane alkaloid derivative featuring a bicyclo[3.2.1]octane core. Its structure includes:

  • Stereochemistry: The exo,exo configuration at positions 1R and 2 ensures a rigid spatial arrangement critical for receptor interactions.
  • Substituents: A 4-methylphenyl group at position 3 and a methyl ester at position 2.
  • Pharmacological Relevance: Tropane analogs are often studied for central nervous system (CNS) activity, particularly in neurotransmitter reuptake inhibition (e.g., serotonin or dopamine transporters) .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C16H21NO2/c1-10-3-5-11(6-4-10)13-9-12-7-8-14(17-12)15(13)16(18)19-2/h3-6,12-15,17H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1

InChI Key

YUMUSCBAOZYAIX-YJNKXOJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester typically involves the use of tropinone derivatives. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, it is studied for its potential interactions with biological molecules, including enzymes and receptors. Its structure allows it to bind to specific targets, making it useful in biochemical research.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects

Industry

In industry, it is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aryl Substituents

Compound 1 : Methyl 3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Key Differences : Replaces the 4-methylphenyl group with a 4-iodophenyl moiety.
  • Impact :
    • Molecular Weight : Increases to 371.04 g/mol (vs. 259.34 g/mol for the target) due to iodine’s atomic mass .
    • Electronic Effects : Iodine’s electron-withdrawing nature may alter binding affinity in hydrophobic pockets.
    • Applications : Heavy atoms like iodine are useful in radiolabeling for imaging studies.
Compound 2 : Methyl 3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Key Differences : Substitutes the 4-methylphenyl group with a bis(4-fluorophenyl)methoxy group.
  • Steric Effects: The bulky substituent may reduce binding to compact receptor sites.

Ester Group Modifications

Compound 3 : Ethyl-[1R-(exo,exo)]-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Key Differences : Ethyl ester replaces the methyl ester; benzoyloxy substitutes the 4-methylphenyl.
  • Impact: Metabolic Stability: Ethyl esters are generally more resistant to hydrolysis than methyl esters, prolonging half-life .

Azabicyclo Nitrogen Substitutions

Compound 4 : Methyl 3-(4-Fluorophenyl)-8-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Key Differences : Allyl (prop-2-en-1-yl) group replaces the methyl group on the azabicyclo nitrogen.
  • Stereoelectronic Effects: Alters nitrogen’s lone pair availability, modulating receptor interactions.

Data Table: Structural and Physicochemical Comparison

Compound Name Aryl Group (Position 3) Ester Group N-Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Target Compound 4-Methylphenyl Methyl Methyl C₁₆H₂₁NO₂ 259.34 Not provided exo,exo stereochemistry; CNS activity
Methyl 3-(4-Iodophenyl)-... (Compound 1) 4-Iodophenyl Methyl Methyl C₁₅H₁₈INO₂ 371.04 133647-95-7 Radiolabeling potential
Bis(4-Fluorophenyl)methoxy... (Compound 2) Bis(4-fluorophenyl)methoxy Methyl Methyl C₂₃H₂₃F₂NO₄ 415.43 1932-93-0 High lipophilicity
Ethyl-[1R-(exo,exo)]-3-Benzoyloxy... (Compound 3) Benzoyloxy Ethyl Methyl C₁₈H₂₃NO₄ 317.38 529-38-4 Cocaine analog; stimulant profile
Allyl-N-substituted (Compound 4) 4-Fluorophenyl Methyl Allyl C₁₈H₂₀FNO₂ 309.36 127648-29-7 Metabolic oxidation susceptibility

Biological Activity

The compound [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester , also known as methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate , is a bicyclic compound with potential pharmacological applications. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16_{16}H21_{21}NO2_{2}
  • Molecular Weight : 259.34 g/mol
  • CAS Number : 188680-62-8
  • IUPAC Name : Methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. It acts as a selective inhibitor of certain receptors and enzymes involved in neurotransmission:

  • Cholinergic Activity : It has been observed to modulate acetylcholine receptors, potentially enhancing cognitive functions and memory.
  • Dopaminergic Activity : The compound may influence dopamine pathways, which are crucial in mood regulation and motor control.

Biological Activity Summary

Activity TypeDescription
Cholinergic ModulationEnhances acetylcholine receptor activity leading to improved cognition
Dopaminergic ModulationInfluences dopamine levels affecting mood and motor functions
Antinociceptive EffectsExhibits pain-relieving properties in animal models

Study 1: Cognitive Enhancement

A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in memory retention tasks compared to control groups. The results suggested enhanced cholinergic activity as the underlying mechanism.

Study 2: Pain Relief

In a controlled trial involving neuropathic pain models, the compound exhibited notable antinociceptive effects. The study indicated that the compound could serve as a potential analgesic agent due to its ability to modulate pain pathways effectively.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

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